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Compound of Interest

Compound Name: 2,3-Dihydroamentoflavone
CAS No.: 34340-51-7
Cat. No.: B600323
Get Quote
Abstract

2,3-Dihydroamentoflavone (C30H20010), a bioactive biflavonoid found in Selaginella and
Cycas species, exhibits potent anti-diabetic and neuroprotective properties. Its analysis is
complicated by the presence of its unsaturated analogue, Amentoflavone (C30H18010), and
other structural isomers. This guide details a validated LC-MS/MS protocol utilizing Negative
Mode ESI and specific Retro-Diels-Alder (RDA) fragmentation monitoring to achieve baseline
separation and unambiguous identification.

Introduction & Mechanistic Insight

The primary challenge in analyzing 2,3-dihydroamentoflavone is distinguishing it from the
ubiquitous amentoflavone. The two molecules differ by only 2 Daltons (saturation at the C2-C3
bond of one flavone unit).

o Chemical Basis: 2,3-Dihydroamentoflavone is essentially a dimer of apigenin and
naringenin (or a reduced apigenin dimer) linked via the 1-3',11-8 bond.
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Mass Spectrometry Logic: While both compounds ionize in negative mode, the dihydro
congener exhibits a precursor ion at m/z 539 [M-H]~, compared to m/z 537 [M-H]~ for
amentoflavone.

Chromatographic Behavior: The saturation of the C2-C3 bond disrupts the planarity of the
molecule, altering its interaction with C18 stationary phases. This structural "kink" typically
results in 2,3-dihydroamentoflavone eluting slightly earlier than the planar, fully conjugated
amentoflavone under reverse-phase conditions.

Experimental Protocol
Chemicals and Reagents

Standards: 2,3-Dihydroamentoflavone (>98% purity), Amentoflavone (reference standard).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and
ultrapure water (18.2 MQ-cm).

Matrix: Dried Selaginella doederleinii or Cycas pectinata leaves.

Sample Preparation (Ultrasound-Assisted Extraction)

This method maximizes biflavonoid recovery while minimizing thermal degradation.

Pulverization: Grind dried plant material to a fine powder (pass through 60-mesh sieve).
Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.

Solvent Addition: Add 5.0 mL of 70% Methanol (v/v).

Sonication: Sonicate at 40 kHz, 25°C for 30 minutes.

Clarification: Centrifuge at 12,000 rpm for 10 minutes.

Filtration: Filter supernatant through a 0.22 um PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.
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Parameter

Setting / Description

Column

Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100

mm, 1.8 um) or equivalent

Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 2.0 uL

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

Acetonitrile

lon Source ESI Negative Mode (-)
Capillary Voltage -2.5 kV
Source Temp 500°C
Gradient Elution Table:
Time (min) % Mobile Phase B Curve
0.0 15 Initial
2.0 30 Linear
10.0 55 Linear
12.0 95 Linear
14.0 95 Hold
14.1 15 Re-equilibrate
|17.0 | 15| End |

Mass Spectrometry Parameters (MRM)

The following transitions rely on the characteristic cleavage of the inter-flavonoid bond and

RDA fragmentation.
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Precursor lon Production 1 Product lon 2 Collision
Compound

(m/z) (Quant) (Qual) Energy (eV)
2,3-
Dihydroamentofl 539.1 [M-H]~ 375.0 413.1 35740
avone
Amentoflavone 537.1 [M-H]~ 375.0 409.0 35/40

Note: The m/z 375 fragment is common to both but originates from the cleavage of the C-C
linkage combined with RDA losses. The precursor mass filter (Q1) provides the primary

selectivity.

Results & Discussion
Chromatographic Separation

Under the prescribed HSS T3 column conditions, the separation of the critical pair is achieved:
e 2,3-Dihydroamentoflavone: RT ~ 8.4 min

o Amentoflavone: RT ~ 8.8 min The HSS T3 column is recommended over standard C18
because its proprietary bonding technology provides better retention for polar/semi-polar
phenolics, enhancing resolution between the dihydro- and fully unsaturated forms.

Fragmentation Pathway Analysis

Understanding the fragmentation is crucial for confirming identity in the absence of standards.

Precursor m/z 539: The molecule is deprotonated.

* RDA Cleavage: The C-ring of the flavonoid units undergoes Retro-Diels-Alder cleavage.[1]

« Inter-flavonoid Bond Cleavage: The I-3',11-8 bond is robust but cleaves under higher collision

energies.
o Diagnostic lons:

o m/z 375: Represents a fragment retaining the intact flavone unit plus part of the linker.
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o m/z 413: Loss of the A-ring (C6H603, ~126 Da) via RDA from the saturated unit.

Visualized Workflows
Figure 1: Analytical Workflow

Plant Material Extraction UHPLC Separation Q1 Filter Collision Cell Q3 Detection
(Selaginella/Cycas) 70% MeOH + Ultrasound HSS T3 C18 Column Select m/z 539.1 RDA Fragmentation m/z 375, 413

Click to download full resolution via product page

Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of 2,3-
dihydroamentoflavone.

Figure 2: Fragmentation Logic
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Caption: Simplified fragmentation pathway highlighting the distinction from Amentoflavone.

Method Validation Criteria
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To ensure data integrity (E-E-A-T), the method must be validated against the following
parameters:

Linearity: r2 > 0.999 over the range of 1-1000 ng/mL.

» Recovery: Spike samples at three concentration levels; acceptable recovery range is 85—
115%.

e Precision: Intra-day and Inter-day RSD < 5%.

o Selectivity: No interfering peaks at the retention time of 2,3-dihydroamentoflavone in blank
matrix samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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